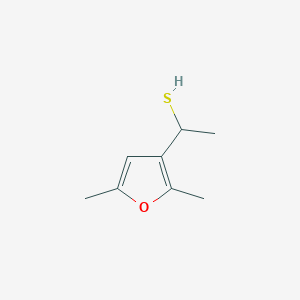

1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12OS |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

1-(2,5-dimethylfuran-3-yl)ethanethiol |

InChI |

InChI=1S/C8H12OS/c1-5-4-8(7(3)10)6(2)9-5/h4,7,10H,1-3H3 |

InChI Key |

BGNRNPOSZKHOMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C(C)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,5 Dimethylfuran 3 Yl Ethane 1 Thiol

De Novo Synthesis Pathways

De novo synthesis approaches involve the construction of the 2,5-dimethylfuran (B142691) ring system from acyclic precursors, with concurrent or subsequent introduction of the functionalized side chain.

The formation of the 2,5-disubstituted furan (B31954) core is a critical first step in a de novo synthesis. Several classical and modern methods can be adapted for this purpose. The Paal-Knorr furan synthesis is a prominent method, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For the synthesis of a 2,5-dimethylfuran precursor, a hexane-2,5-dione derivative would be the required starting material.

Another versatile approach is the Feist-Benary furan synthesis, which utilizes the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. By carefully selecting the appropriate starting materials, this method can be tailored to produce a furan ring with the desired substitution pattern.

Modern catalytic methods have also emerged for the synthesis of substituted furans. For instance, transition metal-catalyzed cycloisomerization reactions of appropriately substituted enynes or allenyl ketones can provide efficient access to the furan nucleus.

| Reaction Name | Starting Materials | General Conditions | Notes |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, p-TsOH), heat | A direct and widely used method for furan synthesis. |

| Feist-Benary Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base (e.g., pyridine, ammonia) | Offers flexibility in the substitution pattern of the resulting furan. |

| Catalytic Cycloisomerization | Enynes, Allenyl ketones | Transition metal catalyst (e.g., Pd, Au, Cu) | Provides access to furans under mild reaction conditions. |

Once the 2,5-dimethylfuran ring is constructed, or during its formation, the ethane-1-thiol group must be introduced at the C-3 position. A common strategy involves the introduction of an acetyl group, which can then be converted to the target functionality. Friedel-Crafts acylation of a suitable furan precursor with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst is a primary method for introducing the acetyl group.

Following acylation, a two-step sequence is typically employed to convert the ketone to the thiol. The first step is the reduction of the carbonyl group to a secondary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The subsequent conversion of the alcohol to the thiol can be accomplished through several methods. The Mitsunobu reaction, using thioacetic acid followed by hydrolysis, is a reliable method. Alternatively, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

A more direct, albeit potentially lower-yielding, approach is the direct thionation of the ketone using reagents like Lawesson's reagent to form a thioketone, followed by reduction.

| Transformation | Reagents | General Conditions | Intermediate Product |

| Acylation | Acetyl chloride/anhydride, Lewis acid (e.g., AlCl₃, SnCl₄) | Anhydrous solvent | 3-Acetyl-2,5-dimethylfuran (B1664592) |

| Ketone Reduction | NaBH₄ or LiAlH₄ | Alcoholic or ethereal solvent | 1-(2,5-Dimethylfuran-3-yl)ethan-1-ol |

| Alcohol to Thiol | 1. PPh₃, DIAD, Thioacetic acid 2. Hydrolysis | Anhydrous THF, then basic workup | 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol |

| Alcohol to Thiol (via leaving group) | 1. TsCl, pyridine 2. NaSH | Stepwise reaction | This compound |

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, enhancing atom economy and reducing waste. sigmaaldrich.comchemicalbook.combohrium.comnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct highly functionalized furans. nih.gov For instance, a reaction involving a 1,3-dicarbonyl compound, an α-halo ketone, and a sulfur-containing component could potentially lead to a furan bearing the desired side chain or a precursor to it.

A bio-inspired one-pot furan-thiol-amine multicomponent reaction has been reported for generating pyrrole (B145914) heterocycles, which demonstrates the feasibility of incorporating thiols in one-pot reactions involving furans. nih.govrsc.org This suggests that with appropriate starting materials, a similar strategy could be envisioned for the synthesis of furan-thiols.

Precursor-Based Synthesis and Derivatization

This approach begins with a pre-formed furan ring, which is then functionalized to introduce the desired substituent.

2,5-Dimethylfuran is a readily available starting material, often derived from biomass. polito.itosti.govmdpi.com The synthesis of the target compound from 2,5-dimethylfuran would primarily involve the regioselective introduction of the ethane-1-thiol group at the C-3 position.

The most logical synthetic route commences with the Friedel-Crafts acylation of 2,5-dimethylfuran. The electron-rich nature of the furan ring facilitates electrophilic substitution, and the directing effects of the two methyl groups favor substitution at the C-3 position. Reaction with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as tin(IV) chloride or aluminum chloride, would yield 3-acetyl-2,5-dimethylfuran. sigmaaldrich.comnih.gov

With the acetyl group in place, the synthetic pathway would then mirror that described in section 2.1.2, involving the reduction of the ketone to the corresponding secondary alcohol, 1-(2,5-dimethylfuran-3-yl)ethan-1-ol. This alcohol is then converted to the final thiol product, this compound, through methods such as the Mitsunobu reaction or by converting the hydroxyl group into a suitable leaving group followed by nucleophilic substitution with a sulfur source.

Table of Analogous Acylation Reactions of Furan Derivatives

| Furan Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) |

| 2-Methylfuran | Acetic Anhydride | Zeolite H-BEA | Dioxane | 85 |

| Furan | Propionic Anhydride | SnCl₄ | Dichloromethane | 78 |

| 2,5-Dimethylfuran | Acetyl Chloride | AlCl₃ | Carbon Disulfide | ~70 |

This table presents data from similar reactions and should be considered as illustrative examples.

A more complex and less direct approach involves the ring-opening of a furan derivative, followed by the incorporation of a sulfur atom and subsequent re-cyclization. Furan rings can undergo ring-opening under various conditions, such as acidic hydrolysis or oxidation, to yield dicarbonyl compounds. nih.govcolab.wsorganic-chemistry.orguliege.beresearchgate.net

For instance, a suitably substituted furan could be opened to a 1,4-dicarbonyl compound. This intermediate could then be reacted with a sulfurizing agent, such as hydrogen sulfide (B99878) or Lawesson's reagent, under conditions that promote cyclization to form a thiophene (B33073) ring. However, to reform the furan ring with the incorporated thiol, a more intricate strategy would be necessary. This could involve a multi-step sequence where the opened-chain intermediate is modified to contain both the necessary functionalities for furan ring closure and the desired thiol group or a precursor. Due to the complexity and likely lower efficiency, this strategy is generally less favored than the direct functionalization of a pre-existing furan ring.

Chemical Reactivity and Mechanistic Studies of 1 2,5 Dimethylfuran 3 Yl Ethane 1 Thiol

Reactions Involving the Thiol Group

The thiol (-SH) group is a versatile functional group known for its distinct reactivity patterns, including participation in radical additions, oxidation, nucleophilic substitutions, and disulfide exchange reactions.

Thiol-Ene Click Chemistry and Radical Addition Reactions

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, proceeding via a radical-mediated addition of a thiol to an unsaturated carbon-carbon bond (an "ene"). wikipedia.org This reaction is considered a form of "click chemistry" due to its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org The process for 1-(2,5-dimethylfuran-3-yl)ethane-1-thiol would involve two principal mechanistic pathways: radical addition and Michael addition. wikipedia.org

The radical addition is typically initiated by photolysis, thermolysis, or a radical initiator, which abstracts the hydrogen atom from the thiol to generate a highly reactive thiyl radical. wikipedia.orgmdpi.com This radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. acsgcipr.org A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, propagates the radical chain and yields the final thioether product. wikipedia.orgmdpi.com The efficiency of the chain transfer is a critical factor, with thiols bearing electron-acceptor substituents often exhibiting higher reactivity. mdpi.com

This reaction is highly valued in polymer and materials science for surface patterning and synthesizing homogeneous polymer networks. wikipedia.orgpolito.itresearchgate.net

Table 1: Key Features of Radical-Mediated Thiol-Ene Reactions

| Feature | Description |

| Mechanism | Free-radical chain reaction involving initiation, propagation, and chain-transfer steps. wikipedia.org |

| Regioselectivity | Predominantly anti-Markovnikov addition of the thiol across the double bond. acsgcipr.org |

| Initiation | Can be initiated by UV light, heat, or chemical radical initiators (e.g., AIBN). wikipedia.org |

| Advantages | High yields, rapid rates, stereospecificity, and tolerance to various functional groups. wikipedia.orgmdpi.com |

| Applications | Polymer synthesis, dendrimer synthesis, surface functionalization, and bioconjugation. wikipedia.orgpolito.itresearchgate.net |

Oxidation and Reduction Pathways of the Thiol Moiety

Thiols are susceptible to oxidation, a reactivity that distinguishes them from their alcohol analogs. The S-H bond is significantly weaker than the O-H bond, making thiols more readily oxidized. chemistrysteps.com Mild oxidizing agents, such as iodine (I₂) or bromine (Br₂), can convert thiols into disulfides (R-S-S-R). masterorganicchemistry.comlibretexts.org This dimerization is a common and often reversible process. libretexts.org

Stronger oxidizing agents like hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or nitric acid (HNO₃) can further oxidize the sulfur atom. chemistrysteps.com This process can lead to the formation of a series of sulfur-containing acids: sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). chemistrysteps.com The ability of sulfur to expand its octet allows for these higher oxidation states, a property not shared by oxygen in alcohols. masterorganicchemistry.com

Conversely, the thiol group is already in a reduced state. While the corresponding disulfide can be readily reduced back to the thiol using reagents like zinc and acid, the thiol group itself does not typically undergo further reduction. libretexts.org

Table 2: Oxidation Products of Thiols

| Oxidizing Agent Strength | Product | General Structure | Sulfur Oxidation State |

| Mild (e.g., I₂, Br₂) | Disulfide | R-S-S-R' | -1 |

| Strong (e.g., H₂O₂, KMnO₄) | Sulfenic Acid | R-SO-H | 0 |

| Strong (e.g., H₂O₂, KMnO₄) | Sulfinic Acid | R-SO₂-H | +2 |

| Strong (e.g., H₂O₂, KMnO₄) | Sulfonic Acid | R-SO₃-H | +4 |

Nucleophilic Reactivity and Ligand Exchange Reactions

The thiol group is weakly acidic (pKa typically around 10), and its deprotonation yields a thiolate anion (RS⁻). libretexts.org This thiolate is a potent nucleophile due to the high polarizability and soft nature of the sulfur atom. nih.govnih.gov As a soft nucleophile, it reacts preferentially with soft electrophiles. nih.govresearchgate.net

Thiolates readily participate in a variety of nucleophilic substitution and addition reactions. For instance, they are excellent nucleophiles in Sₙ2 reactions with alkyl halides to form thioethers. masterorganicchemistry.comyoutube.com They can also engage in Michael additions to α,β-unsaturated carbonyl compounds and react with epoxides to yield β-hydroxy thioethers. youtube.com

The ability of thiols to coordinate with metal ions also leads to ligand exchange reactions. The soft sulfur atom forms strong bonds with soft metal ions like mercury, silver, and gold. In a solution containing a metal-ligand complex, a thiol can displace another ligand to form a more stable metal-thiolate bond. This property is fundamental in coordination chemistry and has applications in the formation of self-assembled monolayers and functionalized nanoparticles.

Table 3: Examples of Nucleophilic Reactions of Thiols/Thiolates

| Reaction Type | Electrophile | Product |

| Sₙ2 Substitution | Alkyl Halide (R'-X) | Thioether (R-S-R') |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |

| Epoxide Ring-Opening | Epoxide | β-Hydroxy Thioether |

| Acylation | Acyl Chloride (R'-COCl) | Thioester (R-S-CO-R') |

Thiol-Disulfide Interchange Mechanisms

Thiol-disulfide interchange is a chemical reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, forming a new disulfide bond and releasing a new thiolate. nih.govrsc.org This reaction is a reversible Sₙ2 process that proceeds through a linear trisulfide-like transition state where the negative charge is delocalized across the three sulfur atoms. rsc.orgnih.gov

The reaction is fundamental in biochemistry, particularly in protein folding, where it facilitates the formation and rearrangement of disulfide bridges between cysteine residues. nih.govresearchgate.net The equilibrium of the reaction is driven by the relative concentrations and pKa values of the participating thiols. nih.gov The rate of the exchange is pH-dependent, as it relies on the presence of the nucleophilic thiolate anion. nih.govresearchgate.net This dynamic covalent chemistry allows for the creation of adaptable systems and materials.

Table 4: Characteristics of Thiol-Disulfide Interchange

| Characteristic | Description |

| Mechanism | Sₙ2 nucleophilic substitution. rsc.org |

| Reactants | A thiol/thiolate (R-S⁻/R-SH) and a disulfide (R'-S-S-R''). |

| Products | A new disulfide (R-S-S-R') and a new thiol/thiolate (R''-S⁻/R''-SH). |

| Transition State | A linear trisulfide-like structure with delocalized negative charge. rsc.orgnih.gov |

| Key Role | Protein folding, dynamic combinatorial chemistry, redox regulation. nih.govresearchgate.net |

Reactions Involving the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system. The oxygen heteroatom donates electron density into the ring, making it significantly more reactive towards electrophiles than benzene (B151609).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including furan. youtube.comxmu.edu.cn In the case of this compound, the furan ring is substituted at the 2-, 3-, and 5-positions. The 2- and 5-positions are occupied by methyl groups, leaving the 4-position as the only available site for substitution.

The existing substituents influence the reactivity and regioselectivity of the EAS reaction. The methyl groups at positions 2 and 5 are activating, electron-donating groups. The 1-thioeth-1-yl group at the 3-position is also generally considered an activating ortho-, para-director. Therefore, all existing substituents electronically favor substitution at the 4-position, making it the highly preferred site of electrophilic attack. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. youtube.com Due to the high reactivity of the furan ring, these reactions often proceed under milder conditions than those required for benzene.

Table 5: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Nitro-2,5-dimethylfuran-3-yl)ethane-1-thiol |

| Bromination | Br₂ in Dioxane | 1-(4-Bromo-2,5-dimethylfuran-3-yl)ethane-1-thiol |

| Sulfonation | SO₃ / Pyridine | 1-(2,5-Dimethyl-4-sulfofuran-3-yl)ethane-1-thiol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-Acyl-2,5-dimethylfuran-3-yl)ethane-1-thiol |

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan core in such reactions is influenced by its aromatic character; furan is less aromatic than thiophene (B33073) and pyrrole (B145914), making it more amenable to participating in cycloadditions.

The parent compound, 2,5-dimethylfuran (B142691), readily undergoes Diels-Alder reactions with a variety of dienophiles. These reactions typically yield oxabicycloheptene derivatives. The presence of the two methyl groups at the 2- and 5-positions increases the electron density of the furan ring, which can enhance its reactivity towards electron-deficient dienophiles.

The ethanethiol (B150549) substituent at the 3-position of the furan ring in this compound is expected to influence the cycloaddition reactivity. The sulfur atom of the thiol group can act as a weak electron-donating group through resonance, which may further activate the furan ring towards cycloaddition. However, the steric bulk of the ethanethiol group could potentially hinder the approach of the dienophile, leading to a decrease in reaction rate and influencing the stereoselectivity of the product.

Below is a table summarizing representative Diels-Alder reactions of 2,5-dimethylfuran with various dienophiles, which can be considered as a model for the potential reactivity of this compound.

| Diene | Dienophile | Product | Reference |

| 2,5-Dimethylfuran | Maleic anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 1,4-dimethyl- | researchgate.net |

| 2,5-Dimethylfuran | N-Phenylmaleimide | 2-Phenyl-4,7-dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione | researchgate.net |

| 2,5-Dimethylfuran | Ethylene | p-Xylene (after dehydration of the adduct) | rsc.org |

Ring-Opening and Rearrangement Reactions

The furan ring is susceptible to ring-opening reactions under various conditions, particularly in the presence of acids or upon oxidation. For this compound, acidic conditions could lead to protonation of the furan oxygen, followed by nucleophilic attack and ring cleavage to form 1,4-dicarbonyl compounds.

The presence of the thiol group introduces additional possibilities for rearrangement. For instance, under certain conditions, the thiol group could participate in an intramolecular fashion, potentially leading to the formation of thiophene derivatives or other sulfur-containing heterocyclic systems. Research on related furan systems has shown that acid-catalyzed rearrangements can lead to a variety of functionalized heterocycles. researchgate.net

Oxidative ring-opening is another important reaction pathway for furans. researchgate.net This often proceeds through the formation of an endoperoxide, which can then rearrange to yield dicarbonyl compounds. The specifics of such a reaction for the title compound would be influenced by the nature of the oxidant used.

Oxidation of the Furan Nucleus

The furan nucleus of this compound is susceptible to oxidation. Oxidation of 2,5-dimethylfuran can lead to a variety of products depending on the oxidizing agent and reaction conditions. researchgate.net For example, photooxidation in the presence of a sensitizer (B1316253) can lead to the formation of an endoperoxide, which can then undergo further reactions. rsc.org More aggressive oxidation can lead to ring-opened products such as unsaturated 1,4-dicarbonyls.

A significant consideration for the oxidation of this compound is the presence of the thiol group, which is itself readily oxidized. Thiols can be oxidized to disulfides (R-S-S-R), sulfenic acids (R-SOH), sulfinic acids (R-SO2H), and sulfonic acids (R-SO3H). chemistrysteps.comlibretexts.org The relative ease of oxidation of the furan ring versus the thiol group would depend on the specific oxidant employed. It is plausible that under mild oxidizing conditions, selective oxidation of the thiol to a disulfide could be achieved, while stronger oxidants would likely lead to oxidation of both the furan ring and the thiol group.

Intermolecular and Intramolecular Reactivity

Intermolecular Reactivity: Furans, particularly when activated by electron-donating groups, can undergo acid-catalyzed polymerization. pharmaguideline.com For this compound, exposure to strong acids could initiate polymerization through electrophilic attack of a protonated furan ring on a neutral furan ring. Additionally, the thiol group can participate in intermolecular reactions. For instance, in the presence of a suitable base, the thiolate anion could act as a nucleophile, attacking an electrophilic species. The formation of intermolecular disulfide bonds through oxidation is a key intermolecular reaction of thiols.

Intramolecular Reactivity: The juxtaposition of the furan ring and the ethanethiol group in this compound allows for the possibility of intramolecular reactions. For example, under conditions that generate an electrophilic center on the furan ring or an adjacent carbon, the thiol group could act as an intramolecular nucleophile, leading to the formation of a new heterocyclic ring fused to the original furan or a spirocyclic system. Such intramolecular cyclizations are known for appropriately substituted furans.

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. However, we can make some qualitative predictions based on related compounds.

Kinetics: The kinetics of reactions involving the furan ring will be influenced by the electronic and steric effects of the substituents. The methyl groups at the 2 and 5-positions are electron-donating, which generally increases the rate of electrophilic substitution reactions on the furan ring. The ethanethiol group at the 3-position can also donate electron density through resonance, potentially further accelerating electrophilic attack. However, its steric bulk may slow down reactions where the transition state is crowded.

Thermodynamics: The thermodynamic stability of the products of any reaction will determine the position of the equilibrium. In Diels-Alder reactions, the equilibrium between the furan, dienophile, and the cycloadduct is often sensitive to temperature. The formation of the oxabicycloheptene adduct is typically favored at lower temperatures, while the retro-Diels-Alder reaction becomes more significant at higher temperatures. The substituents on the furan ring can influence the thermodynamics of this equilibrium. The stability of potential ring-opened or rearranged products would be a key factor in determining the feasibility of such transformations. For oxidation reactions, the formation of highly stable oxidized products (e.g., carboxylic acids from the thiol group) would provide a strong thermodynamic driving force.

Advanced Spectroscopic and Structural Elucidation Studies of 1 2,5 Dimethylfuran 3 Yl Ethane 1 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules. For 1-(2,5-dimethylfuran-3-yl)ethane-1-thiol, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would provide a complete picture of its molecular framework.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring proton, the two methyl groups attached to the furan ring, the methine proton of the ethanethiol (B150549) group, the methyl of the ethanethiol group, and the thiol proton. The ¹³C NMR spectrum will correspondingly display signals for the eight unique carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts *

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Furan C-H (H4) | ~ 5.9 - 6.2 | ~ 105 - 110 |

| Furan C-CH₃ (C2) | - | ~ 148 - 152 |

| Furan C-CH₃ (C5) | - | ~ 145 - 150 |

| Furan C-C (C3) | - | ~ 115 - 120 |

| Furan O | - | - |

| C2-CH₃ | ~ 2.2 - 2.4 | ~ 13 - 15 |

| C5-CH₃ | ~ 2.1 - 2.3 | ~ 12 - 14 |

| CH-SH | ~ 3.8 - 4.2 (quartet) | ~ 30 - 35 |

| CH₃-CH | ~ 1.5 - 1.7 (doublet) | ~ 20 - 25 |

| SH | ~ 1.5 - 2.5 (doublet) | - |

Note: These are predicted values based on typical shifts for substituted furans and thiols. Actual values may vary depending on solvent and other experimental conditions.

To confirm the assignments from one-dimensional NMR and to establish connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methine proton (CH-SH) and the adjacent methyl protons (CH₃-CH). A cross-peak would also be expected between the methine proton and the thiol proton, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This technique would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the furan proton signal to its specific carbon atom on the ring and assigning the carbons of the ethanethiol side chain. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing longer-range connectivity (typically 2-3 bonds) between protons and carbons. youtube.com This would be instrumental in placing the ethanethiol substituent on the furan ring. Key correlations would be expected from the methine proton (CH-SH) to the furan ring carbons C3 and C4, and from the furan ring proton (H4) to carbons C3 and C5. Correlations from the methyl protons on the furan ring to their adjacent ring carbons would also be visible. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the protons of the ethanethiol side chain and the methyl group at the C2 position of the furan ring, helping to determine the preferred orientation of the side chain.

Thiols attached to heterocyclic systems can potentially exist in equilibrium with their tautomeric thione forms. nih.govresearchgate.net For this compound, this would involve an equilibrium with 1-(2,5-dimethyl-3(2H)-furanylidene)ethanethione.

Dynamic NMR spectroscopy, which involves recording spectra at variable temperatures, is a powerful technique to study such equilibria. If a tautomeric equilibrium exists and the rate of interconversion is within the NMR timescale, changes in the spectra would be observed as the temperature is varied. This could manifest as peak broadening, coalescence, or the appearance of new signals corresponding to the minor tautomer. However, for many simple thiols, the thiol form is significantly more stable, and the thione tautomer may not be present in detectable concentrations under normal conditions. jocpr.com Computational studies on related heterocyclic systems often show the thione form to be less stable. nih.gov

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry provides vital information about a molecule's mass and its fragmentation patterns, which aids in structural confirmation.

HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). longdom.orgnih.gov This allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₂OS). The high mass accuracy of HRMS helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Expected HRMS Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]+• | C₈H₁₂OS | 156.0609 |

| [M+H]+ | C₈H₁₃OS | 157.0687 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of fragment ions. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation for thiols is the cleavage of the C-S bond and the C-C bond alpha to the sulfur atom. youtube.com Predicted fragmentation pathways would likely include:

Loss of the ethanethiol side chain: Cleavage of the bond between the furan ring and the side chain, leading to a fragment corresponding to the 2,5-dimethylfuran (B142691) cation.

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the ethanethiol side chain to form a stable thienyl-like cation.

Loss of H₂S: Elimination of hydrogen sulfide (B99878) from the molecular ion.

Furan ring fragmentation: Subsequent fragmentation of the furan ring structure.

Predicted Key MS/MS Fragments

| Predicted Fragment m/z | Possible Identity/Origin |

|---|---|

| 141 | [M - CH₃]+ |

| 123 | [M - SH]+ |

| 97 | [C₆H₉O]+ (2,5-dimethylfuranyl cation) |

| 95 | [C₆H₇O]+ (Loss of H₂ from the above) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the S-H stretch, C-H stretches (both aromatic and aliphatic), C=C and C-O-C stretches of the furan ring, and various bending vibrations. The S-H stretching vibration is typically weak and appears in the range of 2550-2600 cm⁻¹. The IR spectrum for the structurally similar 3-acetyl-2,5-dimethylfuran (B1664592) shows characteristic peaks for the furan ring and alkyl groups which can be used as a reference. nist.gov

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. While the S-H stretch is weak in the IR, it can sometimes be more prominent in the Raman spectrum. The C=C stretching vibrations of the furan ring are also expected to be strong in the Raman spectrum. Theoretical studies on furan and its methylated derivatives provide a basis for assigning the vibrational modes. globalresearchonline.net

Predicted Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (furan ring) | 3100 - 3150 | IR, Raman |

| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| S-H stretch | 2550 - 2600 | IR (weak), Raman |

| C=C stretch (furan ring) | 1500 - 1600 | IR, Raman (strong) |

| C-O-C stretch (furan ring) | 1000 - 1250 | IR (strong) |

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available data, no studies detailing the successful crystallization and subsequent X-ray diffraction analysis of this compound have been published in peer-reviewed literature. Consequently, there is no experimental data available on its single-crystal structure. Information such as unit cell dimensions, space group, bond lengths, and bond angles, which are typically determined through this method, remain uncharacterized for the solid state of this compound. While crystallographic data exists for other furan derivatives, this information cannot be extrapolated to definitively describe the molecular architecture of the title compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

The molecule this compound possesses a stereocenter at the carbon atom bearing the thiol group, making it a chiral compound that can exist as two enantiomers. However, a review of current scientific literature reveals no published research on the chiroptical properties of these enantiomers. There are no available Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra for this compound. Therefore, the absolute configuration of its enantiomers has not been experimentally determined or characterized using these spectroscopic techniques.

Computational and Theoretical Investigations of 1 2,5 Dimethylfuran 3 Yl Ethane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure, bonding, and reactivity of a molecule. For 1-(2,5-dimethylfuran-3-yl)ethane-1-thiol, both Density Functional Theory (DFT) and ab initio methods would be employed to provide a thorough understanding of its electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. globalresearchonline.net A DFT study of this compound would typically involve the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic properties.

Key parameters that would be investigated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the molecule.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of interaction with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to study the delocalization of electron density between filled and unfilled orbitals, providing a quantitative measure of intramolecular interactions and bond strengths.

For instance, DFT calculations on furan (B31954) and its derivatives have been successfully used to study their reactivity and electronic properties. globalresearchonline.net A similar approach for this compound would provide valuable information about the influence of the ethanethiol (B150549) substituent on the furan ring's electronic structure.

Ab Initio Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a greater computational expense. researchgate.net These methods would be employed to obtain benchmark data for the electronic energy and geometric parameters of this compound.

A comparative study using both DFT and ab initio methods would allow for a comprehensive validation of the computational results. For example, geometry optimizations and energy calculations at the MP2/aug-cc-pVTZ level of theory would provide highly accurate data to which the DFT results can be compared. Such a combined approach has been successfully applied to the study of various organosulfur compounds. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the ethanethiol side chain in this compound allows for the existence of multiple conformers, each with a distinct energy and geometry. Conformational analysis is essential for identifying the most stable conformers and understanding the energy barriers between them. nobelprize.org

A systematic conformational search would be performed by rotating the dihedral angles associated with the C-C and C-S bonds of the ethanethiol group. For each rotational step, a geometry optimization would be carried out to find the nearest local minimum on the potential energy surface. This process generates a potential energy surface (PES) that reveals the low-energy conformations and the transition states connecting them.

The relative energies of the identified conformers would be calculated at a high level of theory (e.g., B3LYP/6-311++G(d,p)) to determine their population at a given temperature using the Boltzmann distribution. This information is crucial for understanding the molecule's behavior in different environments and for accurately predicting its spectroscopic properties. Studies on similar flexible molecules, such as furan-based arylamides, have demonstrated the power of this approach in understanding conformational preferences. nih.gov

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C4-C3-C-S) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 0.52 |

| C | -60° (gauche) | 0.00 |

This table is illustrative and presents hypothetical data for the purpose of demonstrating the output of a conformational analysis.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. globalresearchonline.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental data (if available) would serve as a stringent test of the accuracy of the computed molecular structure. acs.orgresearchgate.net

Vibrational Spectroscopy: The harmonic vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra would aid in the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum of the molecule. globalresearchonline.net This would provide information about the energies of electronic transitions and the wavelengths of maximum absorption (λmax), which are related to the electronic structure and conjugation within the molecule.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 148.5 | 149.2 |

| C3 | 118.2 | 117.9 |

| C4 | 110.1 | 110.5 |

| C5 | 145.3 | 145.8 |

| C (ethanethiol) | 35.6 | 36.1 |

| CH₃ (C2) | 13.8 | 14.2 |

| CH₃ (C5) | 12.5 | 12.9 |

This table is for illustrative purposes only. The "Experimental" column contains hypothetical values.

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the reactivity of this compound requires the investigation of its potential reaction pathways. Transition state calculations are a powerful tool for elucidating reaction mechanisms by identifying the saddle points on the potential energy surface that connect reactants and products.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the properties and behavior of molecules in solution can be significantly influenced by the solvent. Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in a condensed phase. researchgate.net

An MD simulation of this compound in a solvent such as water or ethanol (B145695) would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system. This would allow for the investigation of:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects and identify specific interactions like hydrogen bonding between the thiol group and the solvent.

Conformational Dynamics: MD simulations can track the conformational changes of the molecule over time, providing insights into its flexibility and the relative populations of different conformers in solution.

Intermolecular Interactions: In simulations with multiple solute molecules, the potential for self-aggregation and the nature of intermolecular forces can be explored.

The results from MD simulations would complement the quantum chemical calculations by providing a more realistic picture of the molecule's behavior in a chemical environment.

Thermochemical Property Prediction and Energetic Profiles of this compound

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific computational and theoretical investigations into the thermochemical properties and energetic profiles of this compound. While computational methods such as Density Functional Theory (DFT) are widely used to predict the thermochemical behavior of organic molecules, dedicated studies providing detailed energetic data for this particular furan derivative are not publicly available.

Research into the thermochemistry of furan and its substituted derivatives is an active area, as these compounds are significant in fields ranging from biomass conversion to flavor and fragrance chemistry. Typically, such studies would involve the calculation of key thermodynamic parameters that describe the stability and reactivity of a molecule. These parameters often include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions.

Gibbs Free Energy of Formation (ΔGf°): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Entropy (S°): A measure of the randomness or disorder of a system.

Heat Capacity (Cp): The amount of heat that must be added to a specified amount of a substance to cause a specified increase in temperature.

Energetic profiles, often calculated through quantum chemical methods, would typically illustrate the energy landscape of chemical reactions involving the compound, including the energies of transition states and intermediates. This information is crucial for understanding reaction mechanisms and kinetics.

However, for this compound, specific values for these properties, derived from either experimental measurements or computational predictions, have not been reported in the accessible scientific literature. Consequently, detailed research findings and data tables on its energetic profile and thermochemical properties cannot be presented at this time. Further computational studies would be required to elucidate the specific energetic characteristics of this compound.

Exploration of Derivatives and Analogues of 1 2,5 Dimethylfuran 3 Yl Ethane 1 Thiol

Synthesis and Characterization of Substituted Furan-Thiol Analogues

The synthesis of analogues based on the 1-(2,5-dimethylfuran-3-yl)ethane-1-thiol scaffold involves strategic modifications to the furan (B31954) ring. These modifications can be achieved either by building the substituted furan ring from acyclic precursors or by direct substitution on a pre-formed furan ring.

A primary method for constructing substituted furans is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. google.comksu.edu.sa By choosing appropriately substituted 1,4-dicarbonyl starting materials, a variety of analogues can be produced. For direct modification, electrophilic aromatic substitution on the furan ring is possible, though it must be conducted under mild, non-acidic conditions to prevent polymerization or ring-opening of the sensitive furan core. ksu.edu.sa

The introduction of the ethanethiol (B150549) side chain can be accomplished through various synthetic routes. A common approach involves the acylation of the furan ring (e.g., Friedel-Crafts acylation with acetyl chloride) to produce an acetylfuran intermediate. This ketone can then be reduced and converted to the thiol, often via a thioacetate (B1230152) intermediate followed by hydrolysis.

Characterization of these newly synthesized analogues relies on standard spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework and confirm the position of substituents. Infrared (IR) spectroscopy helps identify key functional groups, such as the S-H stretch of the thiol, while Mass Spectrometry (MS) confirms the molecular weight and provides information on the fragmentation patterns of the molecule. researchgate.net

| Target Analogue | Synthetic Strategy | Key Reagents/Conditions | Rationale |

|---|---|---|---|

| 1-(5-Methyl-2-propylfuran-3-yl)ethane-1-thiol | Paal-Knorr Synthesis | Substituted 1,4-dicarbonyl precursor, acid catalyst (e.g., p-TsOH) | Builds the desired substituted furan ring from an acyclic starting material. |

| 1-(2,5-Dimethyl-4-chlorofuran-3-yl)ethane-1-thiol | Electrophilic Substitution | N-Chlorosuccinimide (NCS) | Directly adds a chlorine atom to the vacant position on the furan ring under mild conditions. |

| 1-(2,5-Dimethyl-4-nitrofuran-3-yl)ethane-1-thiol | Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | A mild nitrating agent suitable for acid-sensitive rings like furan. |

Modification of the Ethane-1-thiol Side Chain

Altering the ethane-1-thiol side chain offers another avenue for creating derivatives with varied properties. Modifications can target either the thiol group or the ethyl bridge. The thiol group is the more reactive site, readily undergoing reactions typical of sulfhydryl compounds.

Common modifications include:

Oxidation: In the presence of mild oxidizing agents, the thiol can be converted to a disulfide, linking two molecules together.

Alkylation: The thiol is a potent nucleophile and can be alkylated to form thioethers using alkyl halides in the presence of a base.

Thioesterification: Reaction with acyl chlorides or anhydrides yields thioesters. thegoodscentscompany.com

Modifying the ethyl backbone is less direct and typically requires starting from a different furan intermediate. For example, beginning with 3-acetyl-2,5-dimethylfuran (B1664592) allows for alpha-halogenation of the acetyl group, which can then be followed by nucleophilic substitution to introduce different functionalities before conversion to the final thiol.

| Modification Type | Product Structure | Reagents | Resulting Functional Group |

|---|---|---|---|

| Oxidation | Disulfide | Iodine (I₂), air | Disulfide (-S-S-) |

| Alkylation | Thioether | Methyl iodide (CH₃I), base | Thioether (-S-CH₃) |

| Thioesterification | Thioester | Acetyl chloride (CH₃COCl) | Thioester (-S-CO-CH₃) |

| Chain Extension (via precursor) | Homologue | Wittig reaction on precursor aldehyde | Longer alkyl-thiol chain |

Heterocyclic Analogues (e.g., Thiophene (B33073), Pyrrole (B145914) Thiol Derivatives)

Replacing the furan ring with other five-membered aromatic heterocycles, such as thiophene and pyrrole, generates significant changes in the molecule's electronic properties and reactivity. The synthesis of these analogues can often be achieved using methods parallel to the Paal-Knorr furan synthesis, starting from the same 1,4-dicarbonyl precursor. google.comksu.edu.sa

Thiophene Analogues: To synthesize the thiophene derivative, the 1,4-dicarbonyl compound is treated with a sulfurizing agent. Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used for this transformation, replacing the oxygen atoms with sulfur and inducing cyclization. derpharmachemica.com

Pyrrole Analogues: The Paal–Knorr pyrrole synthesis involves reacting the 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. ksu.edu.sa This reaction forms the pyrrole ring, incorporating the nitrogen atom from the amine into the heterocyclic core.

These synthetic pathways allow for the creation of a diverse series of heterocyclic analogues from a common intermediate, facilitating a direct comparison of their properties.

| Target Heterocycle | Key Reagent | Reaction Name | Resulting Heteroatom |

|---|---|---|---|

| Furan | Acid (e.g., H₂SO₄, p-TsOH) | Paal-Knorr Furan Synthesis | Oxygen |

| Thiophene | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | Paal-Knorr Thiophene Synthesis | Sulfur |

| Pyrrole | Ammonia (NH₃) or Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis | Nitrogen |

Structure-Reactivity Relationships within the Derivative Series

The identity of the heteroatom in the five-membered ring profoundly influences the aromaticity and chemical reactivity of the molecule. The general order of aromaticity, and thus stability, when compared to benzene (B151609) is: Benzene > Thiophene > Pyrrole > Furan. ksu.edu.sanumberanalytics.com This trend is inversely related to the electronegativity of the heteroatom.

Furan: Oxygen is highly electronegative, holding its lone pair of electrons tightly. This reduces their delocalization into the ring, making furan the least aromatic of the trio. It is highly reactive towards electrophiles but is also prone to ring-opening in the presence of strong acids. numberanalytics.compharmaguideline.com

Pyrrole: Although nitrogen is more electronegative than carbon, its ability to donate its lone pair to the aromatic system makes the pyrrole ring very electron-rich and thus highly reactive towards electrophilic substitution, more so than furan. slideshare.net

Thiophene: Sulfur is the least electronegative heteroatom in this series. It readily shares its electrons, resulting in thiophene having the highest degree of aromaticity and stability among the three heterocycles. It is less reactive than furan and pyrrole but more reactive than benzene. ksu.edu.sapharmaguideline.com

These differences in reactivity also affect the properties of the ethanethiol side chain. For instance, the acidity of the thiol proton (S-H) can be influenced by the electron-donating or electron-withdrawing nature of the attached heterocyclic ring. An electron-rich ring like pyrrole would be expected to slightly decrease the thiol's acidity compared to the more electronegative furan-based system.

| Property | Furan Analogue | Pyrrole Analogue | Thiophene Analogue |

|---|---|---|---|

| Relative Aromaticity | Low | Medium | High |

| Reactivity to Electrophiles | High (acid sensitive) | Very High | Medium |

| Heteroatom Electronegativity | 3.44 | 3.04 | 2.58 |

| Expected Thiol Acidity | Higher | Lower | Medium |

Development of Prodrugs or Latent Thiol Precursors (chemical, non-biological focus)

From a purely chemical perspective, the concept of a "latent thiol" involves temporarily masking the reactive thiol group with a protecting group. This precursor molecule is stable under certain conditions but can be triggered to release the active free thiol upon exposure to a specific chemical stimulus. adelaide.edu.au This approach is valuable for controlling the reactivity and stability of the thiol. nih.gov

The design of these precursors focuses on the bond that will be cleaved to liberate the thiol. Common strategies include:

Disulfides: Symmetrical or unsymmetrical disulfides can protect the thiol. The S-S bond is stable but can be readily cleaved by chemical reducing agents (e.g., dithiothreitol, DTT) to release two thiol molecules.

Thioesters: As esters of thiocarboxylic acids, these are generally stable but can be hydrolyzed to the free thiol under basic or acidic conditions. thegoodscentscompany.com

Thioethers with Triggerable Groups: More advanced precursors can be designed where the thioether is attached to a group that undergoes elimination or rearrangement upon a specific chemical trigger, such as a change in pH or the introduction of a cleaving agent, thereby releasing the thiol. nih.gov

The choice of protecting group and cleavage strategy allows for the tailored release of the active thiol under controlled laboratory conditions, which is essential for studying its subsequent reactions without interference from the free sulfhydryl group.

| Precursor Type | Protecting Group Moiety | Cleavage Condition (Chemical) | Released Product |

|---|---|---|---|

| Disulfide | -S-R' | Reduction (e.g., DTT) | Free Thiol (-SH) |

| Thioester | -CO-R' | Hydrolysis (acid or base) | Free Thiol (-SH) |

| Thioacetal | -CH(OR')₂ | Acid-catalyzed hydrolysis | Free Thiol (-SH) |

| Self-immolative Thioether | para-hydroxybenzyl | Oxidation of para-hydroxyl group | Free Thiol (-SH) |

Advanced Applications of 1 2,5 Dimethylfuran 3 Yl Ethane 1 Thiol in Chemical Sciences

As a Building Block in Complex Organic Synthesis

The dual functionality of 1-(2,5-dimethylfuran-3-YL)ethane-1-thiol positions it as a valuable precursor in the synthesis of more complex molecular architectures. Both the furan (B31954) and thiol moieties can undergo a variety of chemical transformations, allowing for its incorporation into a diverse range of organic compounds.

Ligands for Metal Catalysis

While direct studies on this compound as a ligand for metal catalysis are not extensively documented, the presence of the thiol group suggests its potential in this area. Thiols are known to coordinate with a variety of metal centers, and furan-containing compounds have also been explored in catalysis. Research on related furan-containing compounds has shown their utility in catalytic systems. For instance, thiol-promoted catalytic processes have been investigated for the synthesis of high-performance furan-containing lubricant base oils from biomass-derived 2-alkylfurans and ketones. rsc.orgresearchgate.netenergyfrontier.usosti.gov In these systems, the thiol can act as a promoter, influencing the catalytic activity and selectivity of the reaction. The specific structure of this compound, with its furan ring, could offer unique steric and electronic properties as a ligand, potentially influencing the efficiency and outcome of catalytic transformations.

Precursors for Polymer and Material Chemistry (e.g., in photopolymerization)

The furan and thiol groups in this compound make it a promising candidate as a monomer or modifying agent in polymer and material chemistry. Furan-based polymers are gaining attention as bio-based alternatives to traditional petroleum-derived plastics. researchgate.netresearchgate.net The furan moiety can participate in various polymerization reactions, including Diels-Alder reactions, which can be utilized to create thermally reversible polymer networks. mdpi.comeucalyptus.com.br

The thiol group can readily participate in thiol-ene "click" reactions, which are highly efficient and widely used in polymer synthesis and surface functionalization. polito.itpolito.it This reaction is particularly valuable in photopolymerization to create crosslinked networks for applications such as coatings and biomaterials. The combination of a furan ring and a thiol group in one molecule allows for the synthesis of polymers with unique properties, potentially combining the thermal reversibility of furan-based materials with the robust network formation of thiol-ene chemistry.

| Potential Polymerization Reactions Involving Furan-Thiol Monomers | Description | Potential Applications |

| Thiol-ene Polymerization | Radical-mediated addition of the thiol group across a double bond (ene). | UV-curable coatings, adhesives, biomaterials. |

| Diels-Alder Polymerization | The furan ring acts as a diene, reacting with a dienophile to form a reversible network. | Self-healing materials, recyclable thermosets. |

| Multicomponent Reactions | One-pot reactions involving the furan, thiol, and other functional groups (e.g., amines) to form complex polymer structures. bohrium.comacs.orgresearchgate.netresearchgate.net | Functional polymers, advanced materials. |

Functionalization of Advanced Materials (e.g., carbon nanomaterials, surfaces)

The thiol group in this compound provides a strong anchoring point for the functionalization of various material surfaces, including metals and carbon nanomaterials. Thiol-based self-assembled monolayers (SAMs) are a well-established method for modifying the surface properties of gold, silver, and other noble metals. The furan moiety, in turn, can impart specific functionalities to the surface, such as hydrophobicity, biocompatibility, or the ability to participate in further chemical reactions.

In Analytical Chemistry and Sensing

The unique chemical properties of this compound also suggest its potential utility in the field of analytical chemistry and the development of chemical sensors.

Derivatization Reagent for Volatile Thiols

In analytical chemistry, particularly in gas chromatography (GC), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. research-solution.com Thiols can be challenging to analyze directly due to their polarity and potential for oxidation. Derivatization reagents are used to convert thiols into less polar and more stable derivatives. nih.govthermofisher.comtcichemicals.comnih.gov

While typically, a reagent is used to modify an unknown thiol, one could envision a scenario where a furan-containing thiol could be used to derivatize other molecules for analysis. However, a more direct application would be in the development of new analytical methods where the furan moiety could introduce a specific fragmentation pattern in mass spectrometry (MS), aiding in the identification and quantification of the derivatized thiol.

| Common Derivatization Strategies for Thiols | Reagent Type | Detector |

| Silylation | Trimethylsilyl (TMS) reagents | GC-MS, FID |

| Acylation | Perfluoroacylating reagents | ECD, MS |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | ECD, MS |

Development of Chemosensors

Furan-based compounds have been investigated for their potential in the development of chemosensors, particularly for the detection of metal ions. chemisgroup.usresearchgate.netresearchgate.net The oxygen atom in the furan ring and other heteroatoms in the molecule can act as binding sites for metal cations. The binding event can lead to a change in the photophysical properties of the molecule, such as fluorescence or color, allowing for the detection of the target analyte. mdpi.comrsc.org

The presence of both a furan ring and a thiol group in this compound makes it an attractive candidate for the development of chemosensors. The sulfur atom of the thiol group is a soft donor and can coordinate with soft metal ions, while the furan oxygen can act as a hard donor. This dual-binding capability could lead to sensors with high selectivity for specific metal ions. Upon coordination with a metal ion, changes in the electronic structure of the molecule could result in a measurable optical or electrochemical signal.

As a Chemical Probe for Fundamental Reactivity Studies

The thiol group is a potent nucleophile, making thiol-containing molecules excellent probes for investigating reaction mechanisms, particularly those involving electrophilic species. nih.govmdpi.com The reactivity of the thiol in this compound could be harnessed to explore fundamental chemical transformations.

Thiols readily participate in nucleophilic substitution and addition reactions, including Michael additions. mdpi.com This reactivity allows them to "tag" electrophilic sites in molecules, facilitating the study of reaction kinetics and pathways. nih.gov In the context of this compound, the furan ring introduces additional dimensions to its potential as a chemical probe. The electron-rich nature of the furan ring can influence the reactivity of the thiol group and participate in its own set of reactions. ksu.edu.sa

The application of thiol-based probes is a well-established methodology for detecting and characterizing electrophilic natural products and other reactive species. nih.govresearchgate.net These probes are designed to react chemoselectively with their targets, often incorporating a reporter group to enable detection and analysis. While specific studies employing this compound as a chemical probe are not available, its structure lends itself to such applications.

Table 1: Potential Reactivity Studies Using this compound as a Chemical Probe

| Type of Study | Reaction Mechanism | Potential Information Gained |

| Electrophile Trapping | Nucleophilic attack by the thiol group on electrophilic species. | Identification and quantification of reactive electrophiles in complex mixtures. |

| Michael Addition Kinetics | Addition of the thiol to α,β-unsaturated carbonyl compounds. | Determination of reaction rates and elucidation of the electronic and steric effects of the furan moiety on the reaction. |

| Enzyme Inhibition Studies | Covalent modification of active site residues (e.g., cysteine) in enzymes. | Elucidation of enzyme inhibition mechanisms and screening for potential therapeutic agents. |

| Radical Scavenging | Hydrogen atom donation from the thiol group to radical species. | Assessment of antioxidant activity and the role of the furan ring in modulating this activity. |

Role in Advanced Chemical Processes and Green Chemical Transformations

Furan derivatives, often derived from biomass, are considered key platform molecules in the development of sustainable chemical processes. frontiersin.orgnih.govdoaj.orgroutledge.comresearchgate.netnumberanalytics.comrsc.org The transformation of these bio-based furans into value-added chemicals is a cornerstone of green chemistry. The presence of a thiol group on a dimethylfuran scaffold, as in this compound, opens up possibilities for its use in advanced, environmentally benign chemical transformations.

Furthermore, organosulfur compounds, in general, are seeing increased use in various green chemical applications. rsc.org The unique reactivity of the sulfur atom allows for a diverse range of chemical modifications, leading to the synthesis of novel materials and pharmaceuticals. The combination of a furan ring, a versatile building block, with a reactive thiol group makes this compound a promising candidate for the development of new, sustainable chemical technologies. ijsrst.com

Table 2: Potential Green Chemical Applications of this compound

| Application Area | Potential Role of the Compound | Green Chemistry Principle(s) Addressed |

| Biofuel/Biolubricant Synthesis | Catalyst promoter or precursor to lubricant additives. rsc.orgresearchgate.net | Use of Renewable Feedstocks, Catalysis |

| Polymer Chemistry | Monomer or chain-transfer agent in the synthesis of sulfur-containing polymers. | Atom Economy, Design for Degradation |

| Pharmaceutical Synthesis | Intermediate in the synthesis of bioactive molecules. researchgate.net | Designing Safer Chemicals |

| Materials Science | Precursor for the synthesis of advanced materials with tailored electronic or optical properties. | Real-time analysis for Pollution Prevention |

Sustainable Chemical Synthesis and Green Chemistry Principles

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

For the synthesis of 1-(2,5-dimethylfuran-3-yl)ethane-1-thiol, achieving a high atom economy is crucial. Addition reactions, for instance, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. A hypothetical high-economy route could involve the direct addition of a thiolating agent across a vinyl group attached to the 3-position of 2,5-dimethylfuran (B142691).

Conversely, a multi-step synthesis involving protecting groups, activation steps, and subsequent deprotection would likely have a lower atom economy due to the generation of waste from these auxiliary reagents. Published methods for preparing various thiol compounds have shown atom economies ranging from approximately 40% to over 85%, highlighting the significant impact of reaction design on this metric. google.com Therefore, the selection of a synthetic route that maximizes the incorporation of reactant atoms into the final this compound molecule is a primary consideration for a green process. google.commdpi.com

Use of Bio-Based Feedstocks for Furan (B31954) Synthesis (e.g., from biomass-derived 2,5-dimethylfuran)

The furan core of the target molecule provides a significant opportunity for incorporating renewable resources. The key precursor, 2,5-dimethylfuran (DMF), can be efficiently produced from lignocellulosic biomass, which includes non-edible sources like agricultural and forestry waste. semanticscholar.orgacs.org This bio-based approach reduces the reliance on finite fossil fuels. semanticscholar.org

The conversion process typically involves three main stages:

Hydrolysis: Polymeric cellulose (B213188) from biomass is broken down into monomeric sugars, primarily glucose. researchgate.net

Dehydration: Glucose is isomerized to fructose, which is then catalytically dehydrated to form 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netresearchgate.net HMF is a critical and versatile platform chemical derived from biomass. researchgate.net

Hydrogenolysis: HMF undergoes catalytic hydrogenolysis to remove oxygen atoms, yielding 2,5-dimethylfuran (DMF). researchgate.netresearchgate.net

Numerous catalytic systems have been developed to optimize the conversion of HMF to DMF, utilizing both noble and non-noble metal catalysts. The efficiency of this conversion is a key area of research, with different catalysts and reaction conditions yielding varying levels of success. researchgate.netmdpi.com

| Catalyst | Hydrogen Source/Pressure | Temperature (°C) | DMF Yield (%) | Reference |

|---|---|---|---|---|

| Ru/C | 150 °C | 190 | 81.0 | mdpi.com |

| Pd/C | H₂ | 80 | >95.6 | mdpi.com |

| Ru-Co/SiO₂ | 0.2 MPa H₂ | 140 | >99 | mdpi.com |

| Ni-Co/C | Formic Acid | 150-270 | Varies | researchgate.net |

This interactive table summarizes various catalytic systems for the conversion of HMF to DMF. Users can sort and filter the data to compare different approaches.

By utilizing DMF derived from these renewable pathways, the synthesis of this compound aligns with the green chemistry principle of using sustainable feedstocks. acs.org

Solvent Selection and Green Solvents in Synthesis

Solvents constitute a major portion of the waste generated in chemical processes. The principles of green chemistry advocate for the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. mdpi.com Traditional volatile organic compounds (VOCs) are often toxic and flammable, posing risks to human health and the environment. youtube.com

In the context of furan chemistry, several green solvent alternatives have been explored:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent green choice, though its utility can be limited by the poor solubility of many organic reactants. mdpi.com

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from biomass, offer a renewable alternative to petroleum-derived ethers like tetrahydrofuran (B95107) (THF). youtube.comsigmaaldrich.com Cyclopentyl methyl ether (CPME) is another hydrophobic ether solvent noted for its stability and resistance to peroxide formation, enhancing safety. sigmaaldrich.com

Low Transition Temperature Mixtures (LTTMs): Also known as Deep Eutectic Solvents (DESs), these mixtures can be effective green solvents. One study demonstrated the one-pot synthesis of DMF from bamboo hydrolysate using a LTTM composed of choline (B1196258) chloride and malic acid. cbiore.id

The choice of solvent for the synthesis of this compound would need to be carefully evaluated to ensure reactant solubility and reaction efficiency while minimizing environmental impact.

| Solvent Type | Example | Key Green Attributes | Reference |

|---|---|---|---|

| Aqueous | Water | Non-toxic, non-flammable, abundant, inexpensive | mdpi.com |

| Bio-derived Ether | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corncobs) | sigmaaldrich.com |

| Hydrophobic Ether | Cyclopentyl methyl ether (CPME) | Resists peroxide formation, reduces waste stream | sigmaaldrich.com |

| Eutectic Mixture | LTTM (Choline Chloride:Malic Acid) | Low toxicity, effective in biomass conversion | cbiore.id |

This interactive table compares different green solvent alternatives that could be applicable in the synthesis of furan derivatives.

Energy Efficiency in Reaction Design

Reducing energy consumption is a critical aspect of sustainable chemical manufacturing. Reaction design should aim for ambient temperature and pressure conditions whenever possible. This can be achieved through the development of highly efficient catalysts that lower the activation energy of the reaction.

An innovative approach to improve energy efficiency is the use of alternative energy sources, such as microwave irradiation. mdpi.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher product yields with fewer byproducts. researchgate.netrsc.orgresearchgate.net Studies have demonstrated the successful application of microwave heating in the synthesis of various furan derivatives, including the production of DMF from bamboo hydrolysate. cbiore.idresearchgate.net

Process Intensification and Continuous Flow Chemistry

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. A key technology in this area is continuous flow chemistry, which involves pumping reactants through a network of tubes or microreactors rather than using large batch reactors.

The advantages of continuous flow systems include:

Enhanced Safety: The small reaction volumes minimize the risks associated with highly reactive or unstable intermediates. nih.gov

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Scalability and Automation: Scaling up production is simpler than with batch processes, and the systems are amenable to automation for improved reproducibility. nih.gov

Integration of Steps: Multiple reaction and purification steps can be combined into a single, continuous "one-flow" process, eliminating the need to isolate intermediates.

Continuous flow platforms have been successfully developed for the synthesis of various furan-based chemicals, including pharmaceuticals, demonstrating their robustness and efficiency. nih.govacs.orgresearchgate.netresearchgate.netnih.gov Implementing a continuous flow process for the synthesis of this compound could significantly enhance the sustainability and safety of its production.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The efficient synthesis of functionalized furans, particularly those bearing thiol groups, is a cornerstone for enabling their broader study and application. For 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol, future research will likely focus on developing synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Current synthetic strategies for analogous furan (B31954) thiols often involve multi-step processes. A key area of future research will be the development of one-pot or tandem reactions that can construct the target molecule from readily available starting materials. For instance, research could explore the direct thiolation of a suitable furan precursor. One potential route could involve the reaction of 3-acetyl-2,5-dimethylfuran (B1664592) with a sulfurating agent, followed by reduction.

Furthermore, the use of catalytic methods will be paramount. researchgate.net The development of novel catalysts, such as transition metal complexes or organocatalysts, could enable more selective and milder reaction conditions. nih.gov For example, a palladium-catalyzed cross-coupling reaction between a 3-halo-2,5-dimethylfuran derivative and a thiol-containing coupling partner could be a viable strategy. The table below outlines some potential synthetic approaches that warrant investigation.

| Synthetic Approach | Potential Precursors | Key Transformation | Research Focus |

| Reductive Thiolation | 3-Acetyl-2,5-dimethylfuran, Hydrogen Sulfide (B99878) | Conversion of a carbonyl to a thiol | Development of selective reducing agents and reaction conditions. |

| Nucleophilic Substitution | 3-(1-Haloethyl)-2,5-dimethylfuran, Thiolating agent (e.g., NaSH) | Displacement of a halide with a thiol group | Synthesis of the halo-furan precursor and optimization of substitution conditions. |

| Catalytic C-H Thiolation | 2,5-Dimethylfuran (B142691), Ethanethial | Direct introduction of the ethanethiol (B150549) group | Design of a regioselective catalyst for C-H functionalization of the furan ring. |

The exploration of biosynthetic pathways, leveraging enzymatic catalysis, could also present a sustainable and highly selective route to this and related furan thiols.

Understanding Complex Mechanistic Pathways in Greater Detail

A thorough understanding of the reactivity and reaction mechanisms of this compound is crucial for its effective utilization. The interplay between the furan ring and the thiol group presents a rich area for mechanistic investigation.

Future research should aim to elucidate the pathways of key transformations. For example, the oxidation of the thiol group could lead to the formation of disulfides, sulfoxides, or sulfonic acids, each with distinct properties and potential applications. nih.gov Understanding the kinetics and thermodynamics of these oxidation processes will be essential.

The furan moiety itself is susceptible to a range of reactions, including cycloadditions and electrophilic substitutions. numberanalytics.com A key research question will be how the ethanethiol substituent influences the reactivity and regioselectivity of these reactions. Computational studies, such as those employing Density Functional Theory (DFT), will be invaluable in modeling reaction intermediates and transition states, providing insights that can guide experimental work. researchgate.net

Key mechanistic questions to be addressed include:

Oxidative Stability: What are the primary oxidation products, and what conditions favor their formation?

Diels-Alder Reactivity: How does the thiol group affect the dienophilic character of the furan ring in cycloaddition reactions?

Ring Opening Reactions: Under what conditions (e.g., acidic or basic) does the furan ring become susceptible to opening, and what are the resulting products?

Radical Reactions: What is the propensity of the thiol group to participate in radical-mediated reactions, and what are the mechanistic pathways?

Expanding the Scope of Applications in Emerging Chemical Fields

The unique combination of a furan ring, which can be derived from biomass, and a reactive thiol group suggests a broad range of potential applications for this compound. numberanalytics.comjakemp.com Future research should focus on exploring these possibilities in a systematic manner.

In the realm of polymer chemistry , the thiol group can participate in thiol-ene "click" reactions, which are highly efficient and can be initiated photochemically or thermally. researchgate.net This could enable the use of this compound as a monomer or cross-linking agent for the synthesis of novel polymers with tailored properties, such as high refractive index materials or self-healing networks.

In materials science , the ability of thiols to bind to metal surfaces could be exploited for the development of corrosion inhibitors or for the functionalization of nanoparticles. The furan moiety could then be used for subsequent chemical modifications.